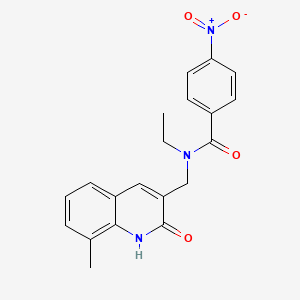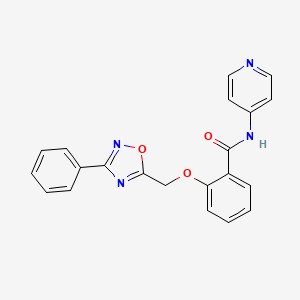
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide have been studied extensively. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth and proliferation of microorganisms. Additionally, it has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide in lab experiments include its high potency and selectivity, as well as its ability to target multiple enzymes and proteins. However, its limitations include its relatively complex synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide. These include:
1. Further studies on its mechanism of action and its potential targets.
2. Studies on its pharmacokinetics and pharmacodynamics.
3. Studies on its potential use in combination therapy with other anticancer or antimicrobial agents.
4. Studies on its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
5. Development of more efficient and cost-effective synthesis methods.
In conclusion, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide is a promising compound with potential applications in various scientific research areas. Its high potency and selectivity make it a valuable tool for the study of various diseases and conditions. However, further studies are needed to fully understand its mechanism of action and its potential clinical applications.
Métodos De Síntesis
The synthesis of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide can be achieved through a multi-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which can be obtained by reacting hydrazine hydrate with 3-phenylpropionic acid. The second step involves the reaction of the 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with 4-aminopyridine and 2-hydroxy-3-methoxybenzaldehyde to form the desired compound.
Aplicaciones Científicas De Investigación
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(pyridin-4-yl)benzamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has also been studied as a potential antimicrobial agent, and has shown activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(23-16-10-12-22-13-11-16)17-8-4-5-9-18(17)27-14-19-24-20(25-28-19)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZKTVMHEYYKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7710219.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
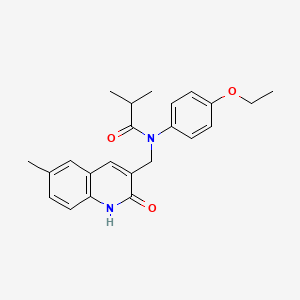
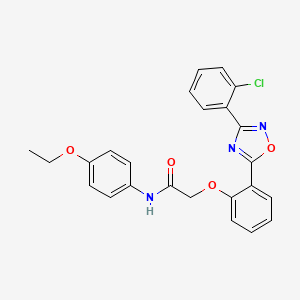
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)

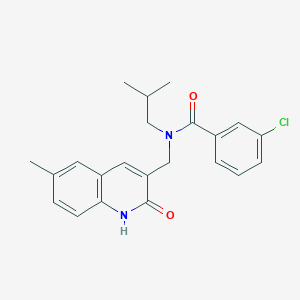

![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)
